

Structural Profiling and Synthetic Methodologies of 4-tert-Butyldiphenyl Ether: A Comprehensive Guide

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Compound of Interest

Compound Name:	1-tert-Butyl-4-phenoxybenzene
CAS No.:	5331-28-2
Cat. No.:	B8817345

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As application scientists and researchers navigating the complexities of organic synthesis and materials science, we frequently encounter privileged scaffolds that serve as foundational building blocks for advanced molecular architectures. One such critical intermediate is 4-tert-Butyldiphenyl ether (CAS: 5331-28-2)[1]. Characterized by the presence of a bulky tert-butyl group and a flexible phenoxy linkage attached to a central benzene ring, this compound is highly valued in the production of optoelectronic polymers, fragrance intermediates, and pharmaceutical precursors[2].

This whitepaper provides an authoritative, in-depth analysis of the nomenclature, physicochemical properties, and synthetic workflows associated with this essential chemical entity.

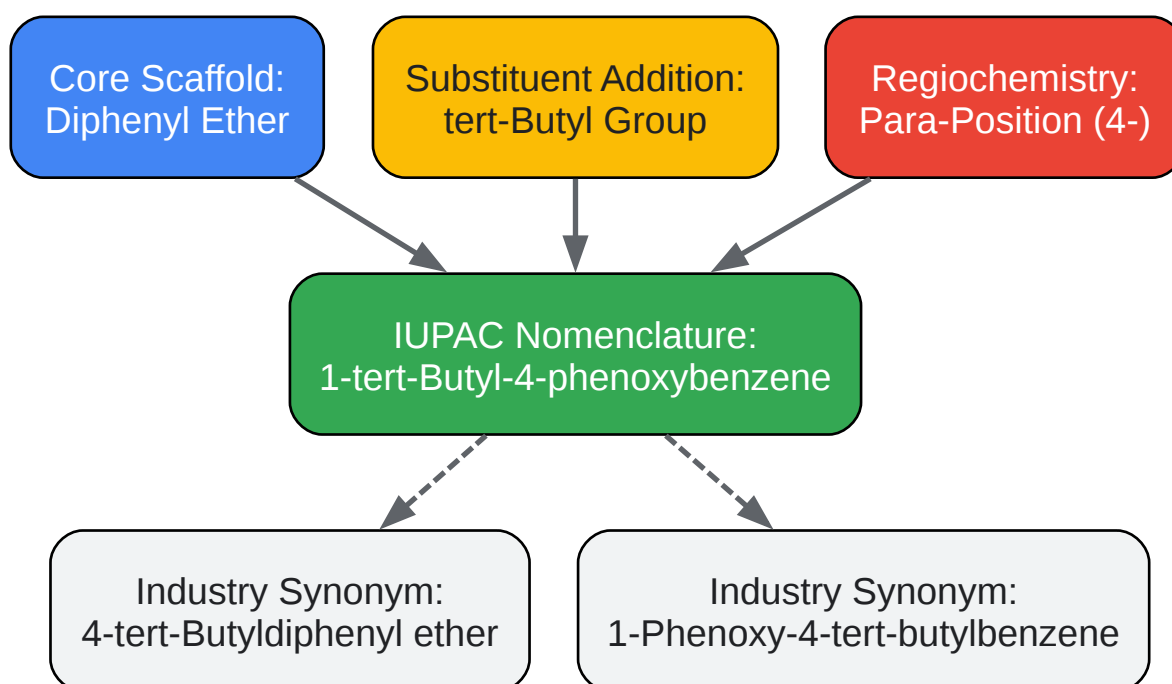
Nomenclature and Structural Logic

The structural identity of a molecule dictates its reactivity, steric profile, and physical properties. For 5331-28-2, the nomenclature reflects a diphenyl ether core modified by a sterically demanding alkyl group.

According to standardized systematic nomenclature, the IUPAC name for this compound is **1-tert-butyl-4-phenoxybenzene** (also denoted as 1-(tert-butyl)-4-phenoxybenzene)[3]. The logic behind this nomenclature is derived from selecting the most highly substituted benzene ring as the parent structure. The parent ring is substituted at the 1-position by a tert-butyl group and at the 4-position (para) by a phenoxy group.

In industrial and applied research settings, several synonyms are utilized interchangeably based on the specific chemical context[2][4]:

- 4-tert-Butyldiphenyl ether: Commonly used in polymer chemistry to emphasize the diphenyl ether backbone.
- 1-Phenoxy-4-tert-butylbenzene: Often used in cataloging and regulatory databases.
- Phenyl 4-tert-butylphenyl ether: Highlights the ether linkage between an unsubstituted phenyl ring and a substituted one.
- Benzene, 1-(1,1-dimethylethyl)-4-phenoxy-: The strict Chemical Abstracts Service (CAS) index name.



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Logical derivation of IUPAC nomenclature and common synonyms.

Physicochemical Profiling

Understanding the macroscopic properties of **1-tert-butyl-4-phenoxybenzene** is critical for designing scalable reaction conditions and downstream purification protocols. The bulky tert-butyl group significantly increases the lipophilicity and boiling point of the molecule while preventing solid-state packing, which is why it typically presents as a high-boiling liquid or low-melting solid at room temperature.

Property	Value	Analytical Context
CAS Registry Number	5331-28-2	Primary identifier for chemical databases and safety data sheets[1].
IUPAC Name	1-tert-butyl-4-phenoxybenzene	Standardized systematic nomenclature[3].
Molecular Formula	C16H18O	Determines exact mass for high-resolution mass spectrometry[5].
Molecular Weight	226.31 g/mol	Utilized for precise stoichiometric calculations in synthesis[4].
Boiling Point	307.1 °C at 760 mmHg	Indicates low volatility; requires high-temperature GC methods[2][6].
Density	0.998 g/cm ³	Essential for accurate volumetric reagent dispensing[2][6].
Flash Point	135.1 °C	Critical safety parameter for industrial scale-up operations[2][6].

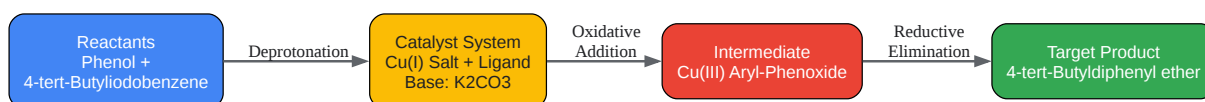
Applications in Advanced Materials and Drug Development

The diaryl ether motif is a privileged structure. In the realm of advanced materials, 4-tert-butyl diphenyl ether serves as a critical precursor. For instance, it is utilized in the synthesis of novel aromatic polyamides and polyimides featuring aryloxy-substituted triphenylamino groups. These polymers exhibit exceptional optoelectronic properties, high thermal stability, and excellent solubility, making them ideal candidates for hole-transporting layers in OLED devices and electrochromic materials[7][8].

In pharmaceutical development, the diaryl ether linkage is frequently employed to mimic the spatial arrangement of endogenous ligands (such as thyroid hormones) or to induce specific conformational constraints in kinase inhibitors. The tert-butyl group acts as a lipophilic anchor, enhancing binding affinity within hydrophobic protein pockets[2].

Synthetic Methodologies: The Ullmann C-O Coupling Paradigm

The most robust and industrially relevant method for synthesizing 4-tert-butyl diphenyl ether is the Ullmann C-O cross-coupling reaction. While palladium-catalyzed Buchwald-Hartwig etherifications are possible, the steric bulk of the tert-butyl group can hinder the oxidative addition step in Pd-cycles. Consequently, Copper(I) catalysis remains the gold standard, offering a highly efficient, cost-effective, and scalable pathway.



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Ullmann C-O coupling workflow for 4-tert-Butyl diphenyl ether synthesis.

Self-Validating Protocol: Cu-Catalyzed Synthesis of 4-tert-Butyldiphenyl Ether

Objective: To synthesize **1-tert-butyl-4-phenoxybenzene** via Ullmann coupling, ensuring high conversion while suppressing oxidative homocoupling artifacts.

Step 1: Reagent Preparation & Inertion

- Action: Charge a flame-dried Schlenk flask with 4-tert-butyl iodobenzene (1.0 equiv), phenol (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%). Evacuate and backfill with ultra-high purity Argon three times.
- Causality: Moisture and trace oxygen promote the oxidative homocoupling of phenols (forming biphenols) and irreversibly deactivate the Cu(I) catalyst to Cu(II). Strict Schlenk techniques are mandatory for yield optimization.

Step 2: Base and Solvent Addition

- Action: Add anhydrous K_2CO_3 (2.0 equiv) followed by anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
- Causality: K_2CO_3 is specifically selected because its pKa is optimal for deprotonating phenol without inducing unwanted side reactions. DMF provides a high-boiling, polar aprotic environment whose high dielectric constant stabilizes the highly polar Cu(I)/Cu(III) transition states during the catalytic cycle.

Step 3: Thermal Activation and In-Process Control (IPC)

- Action: Heat the reaction mixture to 110 °C for 18 hours under vigorous stirring.
- Self-Validation (IPC): At 16 hours, withdraw a 50 μ L aliquot, quench in ethyl acetate/water, and analyze the organic layer via TLC or GC-MS. The protocol validates its own completion when the signal for 4-tert-butyl iodobenzene is completely absent, ensuring no unreacted starting material complicates downstream purification.

Step 4: Quenching and Extraction

- Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M NaOH (to remove excess unreacted phenol), water, and brine. Dry the organic phase over anhydrous Na₂SO₄.

Step 5: Chromatographic Purification

- Action: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 95:5).

Analytical Workflows for Structural Validation

Post-synthesis, rigorous structural validation is required. High-resolution time-of-flight mass spectrometry (HR-TOF-MS) paired with enhanced gas chromatography is the preferred analytical workflow.

When profiling 4-tert-butyl diphenyl ether—especially in the context of screening for extractables and leachables in pharmaceutical packaging—the compound exhibits a distinct retention index (RI) profile^[9]. The expected exact mass is 226.13520 m/z^[9]. During electron ionization (EI), the fragmentation pattern is highly diagnostic: it yields a dominant base peak corresponding to the loss of a methyl radical from the tert-butyl group, forming a highly stable, resonance-stabilized tertiary carbocation. This specific fragmentation pathway acts as a definitive fingerprint, distinguishing it from other isomeric diaryl ethers.

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